physicochemical properties of 4-Chloro-2-cyclopropyl-1,3-benzothiazole
physicochemical properties of 4-Chloro-2-cyclopropyl-1,3-benzothiazole
An in-depth technical analysis of 4-Chloro-2-cyclopropyl-1,3-benzothiazole requires moving beyond basic chemical data to understand its strategic utility in modern molecular design. As a Senior Application Scientist, I frequently evaluate privileged scaffolds that offer a precise balance of metabolic stability, synthetic tractability, and target affinity.
This whitepaper deconstructs the physicochemical properties, structural rationale, and late-stage functionalization protocols for 4-Chloro-2-cyclopropyl-1,3-benzothiazole, providing a self-validating framework for researchers in drug discovery and agrochemical development.
Physicochemical Profiling & Structural Rationale
4-Chloro-2-cyclopropyl-1,3-benzothiazole (CAS: 1242286-57-2) is a highly specialized heterocyclic building block[1]. Its architecture is not accidental; every functional group serves a distinct pharmacokinetic or synthetic purpose. The benzothiazole core acts as a bioisostere for purines and indoles, frequently utilized in the development of kinase and DNA gyrase inhibitors due to its ability to form critical cation- π and hydrogen-bonding interactions with target residues[2].
To understand its utility, we must analyze its quantitative physicochemical properties and the causality behind its structural design.
Table 1: Quantitative Physicochemical Data & Implications
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C10H8ClNS | Defines the baseline atomic composition and exact mass[1]. |
| Molecular Weight | 209.69 g/mol | Highly efficient lead-like MW, allowing for extensive downstream elaboration without exceeding Lipinski's Rule of 5. |
| LogP (Estimated) | ~3.5 | Optimal lipophilicity for membrane permeability. The cyclopropyl group enhances lipophilicity without the massive bulk of a phenyl ring. |
| TPSA | 41.13 Ų | Excellent for cellular uptake and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 0 | Minimizes the desolvation penalty upon binding to hydrophobic target pockets. |
| H-Bond Acceptors | 2 (N, S) | Provides essential vectors for hinge-binding in kinases or Arginine interactions in bacterial targets[3]. |
| Rotatable Bonds | 1 | High conformational rigidity, which significantly reduces the entropic penalty of target binding. |
The Causality of Substitution (E-E-A-T Analysis)
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The 2-Cyclopropyl Group: In lead optimization, replacing standard alkyl groups (like methyl or ethyl) with a cyclopropyl ring is a deliberate tactic to improve metabolic stability. The cyclopropyl ring resists rapid Cytochrome P450 (CYP450)-mediated oxidation at the benzylic position. Furthermore, it serves as an aliphatic surrogate for bulkier phenyl rings, improving kinetic solubility and reducing unwanted plasma protein binding[3].
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The 4-Chloro Handle: Chlorine at the C4 position sterically shields the adjacent N3 atom, modulating its basicity (pKa) to prevent non-specific binding. More importantly, it provides a highly specific vector for late-stage transition-metal-catalyzed cross-coupling, allowing chemists to rapidly generate library analogs[4].
Figure 1: Structural rationale and ADME advantages of the compound's substitution pattern.
Experimental Methodology: Late-Stage Functionalization
To leverage the 4-chloro handle, researchers typically employ Suzuki-Miyaura cross-coupling. However, the C4-chlorine on a benzothiazole is sterically hindered and electronically deactivated compared to a C2-halogen. Standard catalysts like Pd(PPh3)4 often fail or require harsh conditions that degrade the substrate.
As a self-validating system, the following protocol utilizes a highly active palladium pre-catalyst paired with a bulky, electron-rich biaryl phosphine ligand (XPhos) to force oxidative addition into the challenging C(sp2)−Cl bond.
Step-by-Step Protocol: XPhos-Mediated Suzuki-Miyaura Coupling
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Reagent Assembly: In an oven-dried Schlenk flask, combine 4-Chloro-2-cyclopropyl-1,3-benzothiazole (1.0 equiv), the desired aryl boronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.08 equiv), and anhydrous K3PO4 (3.0 equiv).
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Causality: K3PO4 is chosen over stronger bases (like NaOtBu ) because it is mild enough to tolerate sensitive functional groups on the boronic acid while still efficiently driving the transmetalation step.
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Solvent Addition & Degassing: Add a 4:1 mixture of Toluene/Water. Sparge the biphasic mixture with Argon for exactly 15 minutes.
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Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, permanently killing the catalytic cycle. Argon sparging is non-negotiable for reproducible yields.
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Catalytic Activation: Seal the flask and heat to 90°C under vigorous stirring for 12 hours.
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Self-Validating Reaction Monitoring (LC-MS): Sample the organic layer and analyze via LC-MS.
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Validation Metric: The starting material possesses a distinct 3:1 isotopic ratio (M / M+2) at m/z 210 and 212 due to the naturally occurring 35Cl and 37Cl isotopes. The reaction is validated as complete only when this specific isotopic signature completely disappears, replaced by the mass of the coupled product.
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Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4 , and purify via flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
4-Chloro-2-cyclopropyl-1,3-benzothiazole is far more than a simple heterocyclic intermediate; it is a meticulously engineered scaffold. By combining the target-binding affinity of the benzothiazole core with the metabolic shielding of a cyclopropyl group and the synthetic versatility of a C4-chlorine vector, it provides medicinal chemists with a highly optimized starting point for lead generation. Adhering to rigorous, self-validating catalytic protocols ensures that this building block can be effectively elaborated into high-value therapeutics.
References
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Journal of Medicinal Chemistry (ACS) Title: Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors Source: American Chemical Society (ACS Publications) URL:[Link][2]
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Journal of Medicinal Chemistry (ACS) / NIH PMC Title: Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa Source: American Chemical Society (ACS Publications) URL:[Link][3]
